1-Amino-2,3,5-trimethylhexan-3-ol
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Overview
Description
1-Amino-2,3,5-trimethylhexan-3-ol is an organic compound with the molecular formula C9H21NO It consists of a hexane backbone with three methyl groups and an amino group attached to the third carbon, and a hydroxyl group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2,3,5-trimethylhexan-3-ol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of a suitable halogenated precursor with an amine. For example, starting with 2,3,5-trimethylhexan-3-ol, the hydroxyl group can be converted to a leaving group (such as a tosylate or mesylate), which can then be displaced by an amine to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2,3,5-trimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
1-Amino-2,3,5-trimethylhexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-amino-2,3,5-trimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2,5,5-trimethylhexan-3-ol
- 2-Amino-3,5-dimethylhexan-3-ol
- 3-Amino-2,3,5-trimethylhexane
Uniqueness
1-Amino-2,3,5-trimethylhexan-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-amino-2,3,5-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-7(2)5-9(4,11)8(3)6-10/h7-8,11H,5-6,10H2,1-4H3 |
InChI Key |
SKEVFLFWPIQYGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C(C)CN)O |
Origin of Product |
United States |
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